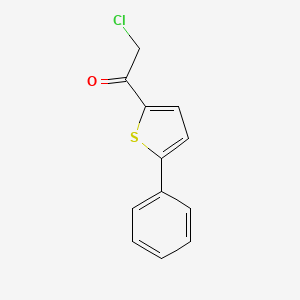
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a thiophene ring substituted with a phenyl group and a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(5-phenylthiophen-2-yl)ethanone. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenylthiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Corresponding substituted products (e.g., amides, thioethers).
Reduction: 1-(5-phenylthiophen-2-yl)ethanol.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylthiophene moiety can interact with biological targets, potentially disrupting cellular processes or inhibiting microbial growth .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Phenylthiophen-2-yl)ethanone
- 2-Chloro-1-(5-chlorothiophen-2-yl)ethan-1-one
- 1-(4-Phenylthiophen-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is unique due to the presence of both a chloro and a phenylthiophene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions .
Biologische Aktivität
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one, a compound of significant interest in organic chemistry, exhibits a variety of biological activities that warrant detailed investigation. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClOS, with a molecular weight of approximately 232.72 g/mol. The compound features a chloro group and a thiophene ring, which are known to influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClOS |
| Molecular Weight | 232.72 g/mol |
| CAS Number | 42445-55-6 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have suggested that the compound may also exhibit anticancer properties. A recent investigation into thiophene derivatives demonstrated that they can induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM .
- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial efficacy of thiophene derivatives against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain derivatives, showcasing the potential for developing new antibacterial agents .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the chloro group enhances its electrophilic character, facilitating reactions with nucleophiles in biological systems. This interaction can lead to alterations in enzyme activity or DNA damage, contributing to its antimicrobial and anticancer effects.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| ROS Generation | Induces oxidative stress in cells |
| Enzyme Inhibition | Interacts with key metabolic enzymes |
| DNA Interaction | Potentially induces DNA damage |
Eigenschaften
Molekularformel |
C12H9ClOS |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
2-chloro-1-(5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
QVXKUCAMNZSKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















